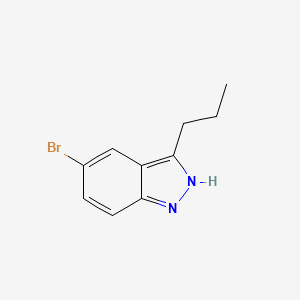

5-Bromo-3-propyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-propyl-1H-indazole is a derivative of indazole, which is one of the most important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazoles are synthesized through various methods . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

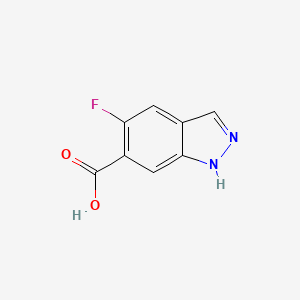

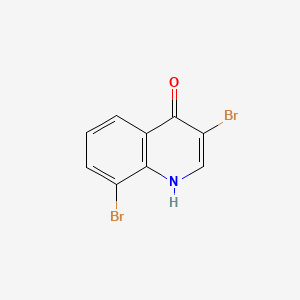

5-Bromo-3-propyl-1H-indazole contains a total of 25 bonds; 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .Chemical Reactions Analysis

Indazole-containing derivatives represent significant pharmacological activities and serve as structural motifs in drug molecules . A reaction involving a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes has been reported .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-propyl-1H-indazole is 197.03 g/mol . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has no rotatable bond count and a topological polar surface area of 28.7 Ų .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

5-Bromo-3-propyl-1H-indazole has been a subject of study for its reactivity and selectivity in various chemical reactions. It has been involved in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, leading to the synthesis of new functionalized indoles and indazoles. These compounds are of interest due to their potential as 5-HT receptor ligands, highlighting the significance of 5-Bromo-3-propyl-1H-indazole in medicinal chemistry (Witulski et al., 2005).

Enzymatic Inhibition and Antioxidant Activity

A series of compounds derived from 5-Bromo-3-propyl-1H-indazole have been evaluated for their inhibitory effect against α-glucosidase activity and for their antioxidant potential. Some of these compounds exhibited significant to moderate inhibitory effects, comparable to standard drugs. Additionally, certain derivatives demonstrated notable antigrowth effects against specific cancer cell lines, emphasizing the potential therapeutic applications of 5-Bromo-3-propyl-1H-indazole derivatives (Mphahlele et al., 2020).

Antibacterial Activity

Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles synthesized from bromo-1H-indazoles have been screened for their antibacterial activity. This illustrates the potential of 5-Bromo-3-propyl-1H-indazole and its derivatives in the development of new antibacterial agents (Brahmeshwari et al., 2014).

Antifungal Agents

Derivatives of 5-Bromo-3-propyl-1H-indazole have shown significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. The oral administration of these compounds has demonstrated efficacy in murine infection models, highlighting their potential as antifungal agents (Park et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-3-propyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-3-9-8-6-7(11)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJODUUBUCVUKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716643 |

Source

|

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-propyl-1H-indazole | |

CAS RN |

1197943-62-6 |

Source

|

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598917.png)

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)